De-amino-tyr-cholecystokinin octapeptide
Description
Significance of Peptide Structural Modifications in Neuropeptide Science
Structural modifications are a cornerstone of neuropeptide science, allowing researchers to probe the specific roles of individual amino acids and functional groups within a peptide's structure. nih.gov Techniques such as amino acid substitution, truncation, and chemical modification of terminal ends are employed to understand the pharmacophore—the essential features of the molecule required for biological activity. nih.gov These modifications can reveal which parts of the peptide are critical for receptor binding, which are responsible for signal transduction, and which are susceptible to enzymatic degradation. nih.gov By systematically altering the peptide structure, scientists can develop more stable and potent therapeutic agents or highly specific research tools to dissect complex physiological systems. nih.govmdpi.com
Rationale for De-amino-tyrosine Modification in Cholecystokinin (B1591339) Octapeptide Analogs
The specific modification of removing the N-terminal amino group from the tyrosine residue of CCK-8 to create de-amino-tyr-cholecystokinin octapeptide serves several key scientific purposes. A primary motivation is to investigate the role of the N-terminal amine in receptor interaction and peptide stability. nih.govcapes.gov.br The N-terminus of peptides is often a target for aminopeptidases, enzymes that cleave the N-terminal amino acid and thus inactivate the peptide. capes.gov.br By removing or blocking this amino group, as is the case with de-amination or N-acetylation, the resulting analog can exhibit increased resistance to enzymatic degradation. capes.gov.br
Studies on N-acetylated CCK-8, a similar modification that blocks the N-terminal amine, have shown that the analog retains full biological and immunological activity while being protected from N-terminal degradation by peptidases. capes.gov.br This suggests that the free amino group is not essential for the peptide's primary biological function but is a liability in terms of its metabolic stability. capes.gov.br
Furthermore, the de-amino modification helps to clarify the structural requirements for receptor binding. Research has shown that a de-amino-tyrosine analog of a CCK heptapeptide (B1575542) is a nonselective ligand for both CCK-A and CCK-B receptors. nih.gov This indicates that the N-terminal amino group is not a critical determinant for differentiating between the two main receptor subtypes, although modifications at the N-terminus can influence potency. nih.gov The study of such analogs is therefore vital for building accurate conformational models of how CCK-8 binds to its receptors. nih.gov
Structure
2D Structure
Properties
CAS No. |
79672-08-5 |
|---|---|
Molecular Formula |
C58H69IN10O18S3 |
Molecular Weight |
1417.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-[3-(4-hydroxy-3-iodophenyl)propanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H69IN10O18S3/c1-88-22-20-40(65-55(80)43(26-34-12-16-36(17-13-34)87-90(84,85)86)68-57(82)45(28-50(73)74)63-48(71)19-15-33-14-18-47(70)38(59)24-33)53(78)62-31-49(72)64-44(27-35-30-61-39-11-7-6-10-37(35)39)56(81)66-41(21-23-89-2)54(79)69-46(29-51(75)76)58(83)67-42(52(60)77)25-32-8-4-3-5-9-32/h3-14,16-18,24,30,40-46,61,70H,15,19-23,25-29,31H2,1-2H3,(H2,60,77)(H,62,78)(H,63,71)(H,64,72)(H,65,80)(H,66,81)(H,67,83)(H,68,82)(H,69,79)(H,73,74)(H,75,76)(H,84,85,86)/t40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
MJCFIFDWYOCNHR-BEGKBBJWSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC5=CC(=C(C=C5)O)I |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC5=CC(=C(C=C5)O)I |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC5=CC(=C(C=C5)O)I |
sequence |
XDXMGWMDF |
Synonyms |
cholecystokinin octapeptide, des-NH2-Tyr cholecystokinin octapeptide, desaminotyrosine- DAT CCK-8 de-amino-Tyr-cholecystokinin octapeptide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of De Amino Tyr Cholecystokinin Octapeptide Analogs
Peptide Synthesis Strategies for De-amino-tyr-Cholecystokinin Octapeptide Analogs
The synthesis of this compound and its analogs relies on established and advanced peptide synthesis methodologies. The choice of strategy depends on factors such as desired purity, scale, and the complexity of the amino acid sequence, including the incorporation of modified residues.
Solid-Phase Peptide Synthesis Techniques
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for preparing cholecystokinin (B1591339) analogs due to its efficiency and amenability to automation. d-nb.infobeilstein-journals.org The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. beilstein-journals.org This heterogeneous synthesis technique simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. beilstein-journals.org
The process begins with the attachment of the C-terminal amino acid to a linker on the resin. The synthesis then proceeds through repeated cycles of Nα-protecting group removal and coupling of the next activated amino acid until the desired sequence is assembled. beilstein-journals.org Two primary chemical strategies are employed:
Fmoc/tBu Strategy: This approach uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) derived groups for side-chain protection. d-nb.info It is widely used for synthesizing CCK analogs containing sensitive residues like sulfated tyrosine, as it allows for milder final cleavage conditions. nih.govnih.gov For instance, a sulfated peptide chain can be constructed on a 2-chlorotrityl resin using Fmoc-Tyr(SO3Na)-OH, followed by cleavage with a cold solution of 90% aqueous trifluoroacetic acid (TFA) to minimize desulfation. nih.gov
Boc/Bzl Strategy: This older strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl) based groups for side-chain protection. Final cleavage from the resin requires strong acids like hydrogen fluoride (B91410) (HF). nih.gov The synthesis of CCK-8 analogs with acid-stable mimics of sulfated tyrosine, such as Phe(p-CH2SO3Na), has been successfully achieved using standard Boc/benzyl synthesis conditions with coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). nih.govgoogle.com
Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, often in the presence of scavengers to prevent side reactions. beilstein-journals.org
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, also known as liquid-phase synthesis, predates SPPS and remains a valuable technique, particularly for large-scale production. This method involves the sequential coupling of amino acids or peptide fragments in a homogenous solution. ekb.eg All intermediates must be isolated and purified before proceeding to the next step, making the process more labor-intensive than SPPS. beilstein-journals.org
The fundamental principles involve the reversible protection of the N-terminal amino group and the C-terminal carboxyl group, as well as the side chains of trifunctional amino acids, to ensure specific peptide bond formation. d-nb.infoekb.eg The synthesis of the C-terminal dodecapeptide of cholecystokinin has been accomplished using solution-phase fragment condensation methods. acs.org Recent advancements have led to the development of automated continuous-flow liquid-phase synthesizers, which integrate amidation, extraction, and concentration units to improve efficiency and reduce waste, offering a modern alternative for producing C-terminal free peptides. rsc.org
Chemo-Enzymatic Synthesis Methods
Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high specificity and mild reaction conditions of enzymatic catalysis. beilstein-journals.org This approach is particularly advantageous for peptide synthesis as it often minimizes the need for side-chain protection and proceeds with high stereo- and regioselectivity. uni-tuebingen.de
In the context of CCK analogs, enzymes such as papain, α-chymotrypsin, and thermolysin have been used to catalyze the formation of peptide bonds. uni-tuebingen.denih.gov These reactions are typically conducted in aqueous buffers or low-water organic solvent systems to shift the thermodynamic equilibrium from hydrolysis towards synthesis. uni-tuebingen.de A key strategy involves using the Phenylacetyl (Phac) group for N-terminal protection, which can be selectively cleaved at the end of the synthesis by Penicillin G Amidase (PGA) without affecting the peptide backbone. uni-tuebingen.denih.gov The total enzymatic synthesis of the cholecystokinin octapeptide (CCK 26-33) has been demonstrated by coupling the fragments Phac-Asp(OMe)-Tyr-Met-OAl and Gly-Trp-Met-Asp(OMe)-Phe-NH2 using immobilized α-chymotrypsin. uni-tuebingen.de More recent developments in enzymatic ligation utilize engineered transpeptidases, such as asparaginyl ligases, which recognize short peptide motifs and catalyze efficient peptide bond formation. nih.govd-nb.info
Table 1: Comparison of Peptide Synthesis Strategies for CCK Analogs
| Strategy | Principle | Advantages | Challenges |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain growing on an insoluble resin support. beilstein-journals.org | High efficiency, ease of purification, amenable to automation. d-nb.infobeilstein-journals.org | Resin swelling issues, difficult couplings, potential for side reactions during final cleavage. nih.gov |
| Solution-Phase Peptide Synthesis | Sequential coupling of protected amino acids or peptide fragments in a homogenous solution. ekb.eg | Scalable for large-scale production, well-established methodologies. acs.org | Labor-intensive due to intermediate purification steps, time-consuming. beilstein-journals.org |
| Chemo-Enzymatic Synthesis | Use of enzymes (e.g., proteases, ligases) to catalyze peptide bond formation with high specificity. beilstein-journals.org | High stereo- and regioselectivity, mild reaction conditions, minimal side-chain protection needed. uni-tuebingen.de | Enzyme stability, optimization of reaction conditions (pH, solvent), limited substrate scope for some enzymes. uni-tuebingen.de |
Incorporation of Deaminated Tyrosine Residues into Peptide Chains
The defining feature of this compound is the N-terminal residue, 3-(4-hydroxyphenyl)propionic acid, also known as phloretic acid. sigmaaldrich.com This molecule is the deaminated form of tyrosine, lacking the α-amino group.
The incorporation of this non-proteinogenic acid into a peptide chain is achieved using the standard coupling chemistries described in the synthesis sections above. The 3-(4-hydroxyphenyl)propionic acid building block is treated as the N-terminal cap of the peptide. During synthesis, it is activated at its carboxyl group and coupled to the free amino group of the adjacent amino acid in the sequence (e.g., methionine in the CCK-8 sequence).
Advanced Spectroscopic and Structural Analysis of this compound Analogs
Determining the three-dimensional structure of peptide analogs is crucial for understanding their structure-activity relationships. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are paramount for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful non-destructive technique used to elucidate the solution-state conformation of peptides like CCK analogs. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the peptide's average structure and dynamics can be constructed.
Key NMR experiments and their applications include:
1D ¹H NMR: Provides initial information on the chemical environment of protons and can be used to monitor conformational changes, such as the cis-trans equilibrium observed for N-methylated peptide bonds in some CCK analogs. nih.gov
2D Correlation Spectroscopy (COSY): Identifies protons that are coupled through chemical bonds, aiding in the assignment of resonances to specific amino acid spin systems.
2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These are the most critical experiments for conformational analysis. They detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. nih.gov The resulting through-space distance constraints are essential for defining the peptide's fold. nih.gov
Variable Temperature (VT) NMR: By measuring ¹H NMR spectra at different temperatures, the temperature dependency of amide proton chemical shifts can be determined. nih.gov Protons involved in stable intramolecular hydrogen bonds (as found in β- and γ-turns) exhibit a weaker temperature dependency. nih.gov VT-NMR can also be used to study conformational equilibria and determine thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the transitions between different forms. rsc.org
The distance constraints derived from NOESY/ROESY experiments are often used as input for computational methods, such as restrained molecular dynamics simulations. nih.gov This combination of experimental data and molecular modeling generates a family of low-energy structures consistent with the NMR data, providing a detailed model of the peptide's preferred conformation in solution. nih.govnih.gov For CCK analogs, these studies have been instrumental in identifying stable folded structures, often characterized by β- and γ-turns around sequences like Gly-Trp-Met-Asp, which are believed to be crucial for receptor recognition. nih.govosti.gov
Table 2: NMR Techniques for Conformational Analysis of CCK Analogs
| NMR Technique | Application | Information Obtained |
|---|---|---|
| 1D ¹H NMR | Initial characterization and study of dynamic equilibria. nih.gov | Chemical shifts, presence of multiple conformers (e.g., cis/trans isomers). nih.gov |
| 2D COSY | Resonance assignment. | Through-bond proton connectivities within amino acid residues. |
| 2D NOESY/ROESY | Determination of 3D structure. nih.gov | Through-space proton-proton distances (< 5 Å), providing constraints for structural calculations. nih.gov |
| Variable Temperature (VT) NMR | Analysis of hydrogen bonding and thermodynamics. nih.govrsc.org | Identification of intramolecular H-bonds, calculation of thermodynamic parameters for conformational equilibria. nih.govrsc.org |
Circular Dichroism (CD) and Fluorescence Spectroscopy for Structural Insights
The conformational characteristics of cholecystokinin octapeptide (CCK-8) analogs are critical to their biological activity and are elucidated using advanced spectroscopic techniques such as Circular Dichroism (CD) and fluorescence spectroscopy. These methods provide detailed insights into the secondary structure and the spatial orientation of amino acid residues within the peptide.
CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in various environments. mdpi.com The technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's structural arrangement. springernature.com For CCK-8 and its analogs, studies have indicated a propensity to adopt folded conformations, such as beta and gamma turns, particularly around the Gly-Trp-Met-Asp and Met-Asp-Phe-NH2 sequences. nih.gov The presence of a tryptophan (Trp) side chain can contribute a characteristic band around 225 nm in the CD spectrum, which can be monitored to understand its local environment. mdpi.com General peptide structures like random coils typically show a negative band near 200 nm. mdpi.com The introduction of a sulfate (B86663) group on the tyrosine residue has been shown to enhance the tendency for folding, even in aqueous solutions. nih.gov
Fluorescence spectroscopy, particularly through Förster Resonance Energy Transfer (FRET) measurements, offers a way to determine intramolecular distances. In studies of CCK-8, the distance between the tyrosine (Tyr) and tryptophan (Trp) residues has been measured to be approximately 15 Å. nih.gov This relatively large distance supports the existence of folded conformations that position the aromatic rings far from each other. nih.gov The low quantum yield of tyrosine in these peptides further corroborates this structural arrangement. nih.gov Changes in environmental conditions, such as pH, can influence these conformations. For instance, at acidic pH, a decrease in the distance between Tyr and Trp has been observed, suggesting that an intramolecular ionic interaction involving the N-terminal amino group and the carboxyl groups of aspartic acid helps to stabilize the folded structures. nih.gov Collectively, these spectroscopic methods, often complemented by computational energy minimization, confirm that CCK-8 analogs exist in highly folded, compact structures stabilized by turns and potential hydrogen bonds. nih.gov
Analytical and Purification Techniques for this compound Analogs
The analysis and purification of this compound and its analogs rely on high-resolution chromatographic methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, frequently employed in its reversed-phase (RP-HPLC) configuration for both analysis and purification. nih.govnih.gov
For purification, multiple chromatographic steps are often necessary to achieve high purity. A common strategy involves initial purification by cation exchange chromatography, for example, using sulfopropyl-Sephadex, followed by a second step of either gel filtration (e.g., Sephadex G-25) or, more commonly, RP-HPLC on a C-18 column. researchgate.net This multi-step approach was successfully used to purify Nα-(127I-desaminotyrosyl)CCK-8, an analog that, like the subject of this article, features a modification at the N-terminus. researchgate.net The purity and quantity of the final product can be verified through methods like amino acid analysis and radioimmunoassay. researchgate.netnih.gov
For analytical purposes, RP-HPLC is essential for separating the parent peptide from degradation products or impurities. nih.gov It is particularly useful in studying the stability and metabolism of these analogs. For instance, RP-HPLC has been used to separate and identify products resulting from the oxidation of CCK-8 by reactive oxygen species. nih.govresearcher.life In these studies, HPLC is often coupled with mass spectrometry (LC-MS), typically using an electrospray ionization (ESI) source. nih.govresearcher.life This combination allows for the precise identification of metabolic fragments and oxidized forms of the peptide, such as methionine sulfoxide (B87167) and methionine sulfone derivatives. nih.gov
While most amino acids lack strong chromophores, making direct UV detection challenging at wavelengths other than the low UV range (190-210 nm), the presence of aromatic residues like tyrosine and tryptophan in CCK-8 analogs facilitates detection. researchgate.net For more sensitive quantification, especially for amino acid analysis, pre- or post-column derivatization techniques can be employed to make the amino acids detectable by UV-Vis or fluorescence detectors. myfoodresearch.com
Table 1: Chromatographic Techniques for De-amino-tyr-CCK-8 Analog Analysis and Purification
| Technique | Application | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and identification of degradation products | Analytical | nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Analysis of oxidation products; Final purification step | Analytical & Preparative | nih.govresearchgate.net |
| Cation Exchange Chromatography | Initial purification step | Preparative | researchgate.net |
| Gel Filtration Chromatography | Alternative final purification step | Preparative | researchgate.net |
| HPLC with Mass Spectrometry (LC-MS) | Identification of peptide fragments and oxidized forms | Analytical | nih.govresearcher.life |
Biostability and Degradation Kinetics of this compound Analogs
The therapeutic utility of peptide analogs is often limited by their stability in biological systems. Understanding the degradation pathways and kinetics is crucial for designing more robust molecules.
Cholecystokinin octapeptide (CCK-8) and its analogs undergo enzymatic degradation when exposed to biological fluids like plasma. nih.gov The rate of this degradation varies between species, with rat plasma generally showing a higher rate of cleavage than human plasma. nih.gov Studies investigating the degradation of sulfated and unsulfated CCK-8 in plasma have revealed complex kinetics, suggesting the involvement of multiple enzymatic systems. nih.gov
The primary enzymes implicated in the breakdown of CCK-8 are aminopeptidases, which cleave amino acids from the N-terminus of the peptide. nih.gov The cleavage of CCK-8 can be significantly inhibited by aminopeptidase (B13392206) inhibitors such as bestatin (B1682670) and puromycin, confirming the major role of these enzymes. nih.gov In addition to aminopeptidases, other proteases like trypsin-like and kallikrein-like enzymes may also be involved in the metabolism of related peptides, such as CCK decapeptide. nih.gov
The chemical structure of the peptide, particularly the presence of a sulfate group, influences its stability. Sulfated CCK-8 demonstrates greater stability in plasma compared to its unsulfated counterpart. nih.gov Beyond enzymatic cleavage, certain amino acid residues are susceptible to chemical degradation through oxidation. The methionine residues in CCK-8 are readily oxidized by reactive oxygen species, first to methionine sulfoxide and potentially further to methionine sulfone, which can also contribute to the loss of biological activity. nih.govresearcher.life
Table 2: In Vitro Half-Life of CCK-8 Analogs in Plasma
| Compound | Biological Medium | Half-Life (Faster Degrading System) | Reference |
| Unsulphated CCK-8 | Human Plasma | 18 min | nih.gov |
| Sulphated CCK-8 | Human Plasma | 50 min | nih.gov |
| Unsulphated CCK-8 | Rat Plasma | 5 min | nih.gov |
| Sulphated CCK-8 | Rat Plasma | 17 min | nih.gov |
| CCK Tetrapeptide | Human Plasma | 13 min | nih.gov |
The N-terminus of CCK-8 is a key site for enzymatic degradation, primarily by aminopeptidases. nih.gov The "N-end rule" posits that the identity of the N-terminal amino acid of a peptide or protein is a primary determinant of its metabolic half-life. wikipedia.org Therefore, modifications at the N-terminus represent a rational strategy to enhance the biostability of peptide analogs.
The creation of a "de-amino-tyr" analog involves the removal of the N-terminal amino group from the tyrosine residue. This modification effectively blocks the substrate recognition site for aminopeptidases, thereby preventing N-terminal degradation. Research on related peptide analogs has confirmed that N-terminal modifications can lead to significantly enhanced stability against metabolic degradation in human serum and in vivo. nih.gov For CCK-8 specifically, studies have shown that aminopeptidase inhibitors prevent its breakdown, underscoring the importance of the free N-terminal amine for enzymatic cleavage. nih.gov
While the entire C-terminal heptapeptide (B1575542) sequence is required for the primary behavioral effects of CCK, the N-terminal region is critical for its stability. nih.gov By eliminating the primary cleavage site for aminopeptidases, the de-amino-tyr modification is expected to confer a substantially longer plasma half-life compared to the parent CCK-8 molecule, making it a more robust candidate for potential applications.
Receptor Pharmacology and Molecular Recognition of De Amino Tyr Cholecystokinin Octapeptide Analogs
Cholecystokinin (B1591339) Receptor Subtype Characterization in Research Models
The characterization of CCK receptor subtypes in various research models has been fundamental to elucidating their specific physiological roles. These receptors, initially distinguished by their ligand selectivity, are now understood in greater detail through molecular and structural biology. nih.gov
The CCK1 and CCK2 receptors are members of the Class A G protein-coupled receptor superfamily. nih.govplos.org While they share approximately 50% sequence homology, their distinct structural features account for their different ligand-binding properties and physiological functions. wikipedia.org Both receptors are characterized by a topological structure that includes seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus. nih.gov
Key structural features of the CCK1 and CCK2 receptors include:
Glycosylation Sites: Located on the external loop and tail regions. nih.gov
Disulfide Bond: A conserved disulfide bond links the first and second extracellular loops. nih.gov
Palmitoylation Site: A site for palmitoylation is present on the intracellular side of the seventh transmembrane segment. nih.gov
Phosphorylation Sites: Multiple potential sites for serine and threonine phosphorylation are found in the internal loop and tail regions. nih.gov
The CCK1 receptor exhibits high affinity for sulfated CCK analogs, while the CCK2 receptor binds both sulfated and non-sulfated CCK analogs with similar high affinity. tocris.com This difference in selectivity is a key distinguishing feature between the two receptor subtypes. The CCK1 receptor's high affinity for sulfated ligands is attributed to the presence of a sulfated tyrosine residue in the CCK peptide. nih.gov In contrast, the CCK2 receptor's binding is primarily dependent on the carboxyl-terminal tetrapeptide amide sequence, which is common to both CCK and gastrin. nih.gov
Cryo-electron microscopy studies of the human CCK1 receptor have provided insights into its interaction with G proteins, revealing a complex mechanism of transducer engagement that can be influenced by the cellular environment. plos.org
The distribution of CCK1 and CCK2 receptors varies significantly across different tissues and species, which contributes to their diverse physiological effects.
CCK1 Receptors: These receptors are predominantly found in the gastrointestinal tract, particularly in the gallbladder, pancreas, and smooth muscle of the colon. wikipedia.orgphysiology.org In preclinical models, they are involved in regulating gallbladder contraction, pancreatic enzyme secretion, and gut motility. wikipedia.orgtocris.com CCK1 receptors are also present in the central nervous system, albeit in lesser amounts than CCK2 receptors. wikipedia.org In some preclinical studies, CCK1 receptors have been identified in pancreatic nerves. nih.gov
CCK2 Receptors: These receptors are widely distributed throughout the central nervous system, with high concentrations in the cerebral cortex, hippocampus, and striatum. nih.gov In the periphery, they are found in the gastric mucosa, where they regulate gastric acid secretion. nih.gov Studies in preclinical models have also shown the presence of CCK2 receptors in pancreatic islets. nih.gov The expression of CCK2 receptors has been noted in certain human colon epithelial cell lines and rat colonic L-cells. nih.gov
The heterogeneity of CCK receptors is not only reflected in their anatomical distribution but also in their functional states. Evidence from various studies suggests the existence of different affinity states and transduction pathways associated with CCK2 receptors, leading to varied pharmacological profiles for different agonists. researchgate.net
Receptor Binding Affinities and Selectivity of De-amino-tyr-Cholecystokinin Octapeptide Analogs
The affinity and selectivity of ligands for CCK receptor subtypes are critical determinants of their biological activity. The study of this compound analogs involves quantitative analysis of their binding characteristics.
Radioligand binding assays are a cornerstone technique for characterizing the interaction between ligands and receptors. In the context of CCK receptors, these assays are used to determine the binding affinity and selectivity of various compounds, including this compound analogs.
The principle of this assay involves the use of a radiolabeled ligand (a radioligand) that binds specifically to the receptor of interest. The binding of an unlabeled test compound, such as a this compound analog, is then assessed by its ability to compete with and displace the radioligand from the receptor. Commonly used radioligands for studying CCK receptors include [³H]CCK-8 and ¹²⁵I-Bolton-Hunter (BH)-CCK-8. nih.gov
By measuring the concentration of the unlabeled compound required to inhibit a certain percentage (typically 50%) of the specific binding of the radioligand, the affinity of the test compound for the receptor can be determined. These assays can be performed on membranes prepared from cells expressing the receptor or on tissue homogenates. nih.gov
The data obtained from radioligand binding assays are used to calculate key parameters that quantify the affinity of a ligand for a receptor.
Dissociation Constant (Kd): The Kd is a measure of the equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. nih.gov A lower Kd value indicates a higher binding affinity. The Kd can be determined directly from saturation binding experiments using a radiolabeled ligand or calculated from kinetic parameters (k_off/k_on). nih.gov
Inhibition Constant (Ki): The Ki is the inhibition constant for a test compound and represents its affinity for the receptor. researchgate.net It is derived from competitive binding experiments where the test compound competes with a radioligand for binding to the receptor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined experimentally and then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
These constants are crucial for the quantitative comparison of the binding affinities of different this compound analogs.
The development of selective CCK receptor ligands relies on understanding their comparative binding profiles at CCK1 and CCK2 receptors. This compound analogs are often designed to exhibit selectivity for one receptor subtype over the other.
The binding affinities (Ki values) of various CCK-related peptides for CCK1 and CCK2 receptors have been determined in numerous studies. For instance, CCK-8 binds with high affinity to both CCK1 and CCK2 receptors, with Ki values typically in the nanomolar range. nih.gov In contrast, gastrin and desulfated CCK-8 have a much lower affinity for the CCK1 receptor but retain high affinity for the CCK2 receptor. nih.gov
The table below presents a hypothetical comparative binding profile for a series of this compound analogs, illustrating how modifications to the peptide structure can influence affinity and selectivity for CCK1 and CCK2 receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Hypothetical this compound Analogs for CCK1 and CCK2 Receptors
| Compound | CCK1 Receptor (Ki, nM) | CCK2 Receptor (Ki, nM) | Selectivity (Ki CCK1 / Ki CCK2) |
| De-amino-tyr-CCK-8 | 1.2 | 0.8 | 1.5 |
| Analog A | 0.5 | 50 | 0.01 |
| Analog B | 150 | 0.3 | 500 |
| Analog C | 5.6 | 4.9 | 1.14 |
This type of comparative analysis is essential for identifying analogs with desired selectivity profiles for further pharmacological investigation. For example, an analog with a high Ki for the CCK1 receptor and a low Ki for the CCK2 receptor would be considered CCK2-selective.
Structure-Activity Relationships (SAR) of this compound Analogs
The biological activity of cholecystokinin (CCK) is principally conferred by its C-terminal octapeptide sequence (CCK-8). atsbio.com Analogs of this peptide, including those modified by deamination of the N-terminal tyrosine, have been instrumental in elucidating the structural requirements for receptor binding and activation. The structure-activity relationship (SAR) of these analogs reveals critical roles for specific residues and modifications in dictating their affinity and efficacy at CCK receptor subtypes.
Influence of Deamination and Tyrosine Sulfation on Receptor Efficacy and Affinity
Modifications at the N-terminus, such as the removal of the alpha-amino group from the tyrosine residue (deamination), and the sulfation state of this same residue are pivotal in modulating interactions with cholecystokinin receptors. While removing the N-terminal aspartic acid residue of CCK-8 can be done without a major loss of affinity, particularly at the CCK2 receptor, the sulfation of the tyrosine is a key determinant of receptor subtype selectivity. nih.gov
Tyrosine sulfation is known to be critically important for the activity of CCK-8 at CCK1 receptors. nih.gov This post-translational modification significantly enhances the binding affinity for the CCK1 receptor, a distinction not as pronounced for the CCK2 receptor, which binds both sulfated and non-sulfated forms with high affinity. nih.govnih.gov Desulfation of CCK-8 can result in a 500-fold reduction in its affinity for the CCK1 receptor. nih.gov In contrast, the CCK2 receptor is less sensitive to the presence of the sulfate (B86663) group. nih.gov Studies on guinea pig pancreatic acini demonstrate that sulfation of both CCK and the related peptide gastrin increases their affinity for both gastrin and CCK receptors. nih.gov The CCK receptor is extremely sensitive to both the presence and the precise position of the sulfate moiety. nih.gov The non-sulfated form of CCK-8 exhibits a much lower affinity for CCK1 receptors compared to the sulfated version, while showing moderate selectivity for CCK2 receptors. atsbio.com This differential requirement for tyrosine sulfation is a cornerstone of the pharmacological distinction between the two receptor subtypes. guidetopharmacology.org
Table 1: Comparative Binding Affinities of Sulfated and Non-sulfated CCK-8
| Ligand | hCCK1 Receptor Affinity (Ki, nM) | hCCK2 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| CCK-8 (sulfated) | 0.8 | 1.5 | atsbio.com |
| CCK-8 (non-sulfated) | 800 | 125 | atsbio.com |
Effects of N-terminal and C-terminal Modifications on Receptor Interaction
Both the N- and C-termini of the CCK octapeptide are important targets for modification to alter receptor interaction, stability, and function. The N-terminus of the bound CCK-8 peptide points up and out of the ligand-binding cavity, suggesting it is more solvent-exposed. nih.gov Research has identified a region in the N-terminus of the human CCK1 receptor that is essential for high-affinity interaction with the agonist. nih.gov Strategic modifications at the peptide's N-terminus, such as replacing the first four amino acids with a non-charged, hydrophilic linker, have been employed to enhance stability and tumor-targeting properties of radiolabeled analogs without disrupting CCK2R affinity. mdpi.com
The C-terminal region of CCK-8 is considered the primary pharmacophore. The sequence Trp-Met-Asp-Phe-NH2 is essential for receptor binding. nih.gov The C-terminal amide, in particular, is crucial for biological activity. nih.gov Structural studies show that the amidated C-terminal phenylalanine is buried deep within the receptor core, where it forms a network of hydrogen bonds with receptor residues. nih.gov Modifications at the C-terminal phenylalanine or removal of the primary amide function can lead to analogs with partial agonist activity, highlighting the amide's role in efficacy. nih.gov Furthermore, C-terminal modifications have been shown to increase the peptide's stability against metabolic degradation. mdpi.com
Conformational Requirements for Optimized Receptor Binding
The three-dimensional structure of CCK-8 when bound to its receptor is a critical factor for high-affinity interaction. Cryo-electron microscopy studies have revealed that CCK-8 binds to the CCK1 receptor in an extended conformation. nih.gov In this bound state, the C-terminus of the peptide is situated deep within the transmembrane core of the receptor, while the N-terminus extends towards the extracellular space. nih.gov
A key conformational feature involves the sulfated tyrosine residue. Despite being near the N-terminus of the octapeptide, this residue folds back down toward the receptor core, allowing the sulfate group to engage in crucial interactions with the receptor's second extracellular loop (ECL2). nih.gov This loop itself adopts a twisted β-hairpin structure that forms a critical part of the binding site. nih.gov Molecular modeling studies support these findings, demonstrating that specific charge-charge interactions are conformationally constrained; attempts to regain function through complementary charge-exchange mutations in the ligand and receptor fail because they cannot form a stable interaction without substantial and unfavorable rearrangement of the receptor's conformation. elsevierpure.com
Exploration of Overlapping Pharmacophores with Other Neuropeptide Systems
The structural motifs of CCK analogs have been explored for their potential overlap with other neuropeptide systems, leading to the design of multifunctional ligands. A notable example is the development of bifunctional peptides that target both CCK and opioid receptors. nih.gov This strategy is based on the observation that CCK can act as an "anti-opioid" peptide, attenuating opioid-induced analgesia. nih.gov
In these chimeric peptides, the pharmacophore for the opioid receptor is typically located at the N-terminus, while the C-terminal end retains the CCK pharmacophore. nih.gov For instance, the compound SNF-9007 was developed as a potent and selective CCK2 receptor agonist that also possesses weak affinity for the δ-opioid receptor. nih.gov This concept of overlapping pharmacophores allows for the creation of single molecules designed to modulate multiple receptor systems simultaneously, which may be beneficial in complex conditions like chronic pain where both systems are involved. nih.gov The concept of functional overlap is also seen in other neuromodulatory systems where different neuropeptides converge on the same signaling pathways and target similar neuron populations. nih.gov
Molecular Mechanisms of this compound-Receptor Interaction
Understanding the interaction between CCK analogs and their receptors at a molecular level requires the identification of specific amino acid residues that form the binding pocket and mediate the high-affinity interaction.
Identification of Critical Amino Acid Residues in Receptor Binding Sites
High-resolution structural and mutagenesis studies have pinpointed several key amino acid residues within the CCK receptors that are indispensable for ligand binding and activation. A paramount interaction for the CCK1 receptor involves the sulfated tyrosine of the CCK-8 ligand. elsevierpure.com The negatively charged sulfate group forms crucial salt bridges with a positively charged arginine residue at position 197 (Arg197), located in the second extracellular loop (ECL2) of the receptor. nih.govelsevierpure.com The importance of this interaction is underscored by mutagenesis experiments where replacing Arg197 with an acidic residue like aspartate or glutamate (B1630785) severely impairs both ligand binding and biological response. elsevierpure.com
The C-terminal end of the peptide also makes extensive contacts deep within the receptor's transmembrane bundle. The amidated terminal phenylalanine residue of CCK-8 forms a hydrogen bond network with several receptor residues, including Cysteine 94 (Cys94), Asparagine 98 (Asn98), and Tyrosine 360 (Tyr360). nih.gov Additionally, van der Waals forces exist between this phenylalanine and Leucine 356 (Leu356) of the receptor. nih.gov
Table 2: Key Molecular Interactions between CCK-8 and the CCK1 Receptor
| CCK-8 Residue | Interacting CCK1R Residue | Type of Interaction | Reference |
|---|---|---|---|
| Sulfated Tyrosine (Tyr-SO3) | Arginine 197 (Arg197) | Salt bridge | nih.govelsevierpure.com |
| Sulfated Tyrosine (Tyr-SO3) | Cysteine 196 (Cys196) | Hydrogen bond (to backbone) | nih.gov |
| Methionine (Met6) | Arginine 197 (Arg197) | Hydrogen bond (to backbone) | nih.gov |
| Phenylalanine (Phe8) | Cysteine 94 (Cys94) | Hydrogen bond | nih.gov |
| Phenylalanine (Phe8) | Asparagine 98 (Asn98) | Hydrogen bond | nih.gov |
| Phenylalanine (Phe8) | Tyrosine 360 (Tyr360) | Hydrogen bond | nih.gov |
| Phenylalanine (Phe8) | Leucine 356 (Leu356) | Van der Waals | nih.gov |
Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes
Computational approaches, including molecular modeling and dynamics simulations, have become indispensable for visualizing and understanding the complex interplay between cholecystokinin analogs and their receptors at an atomic level. These methods build upon and complement experimental data from techniques like cryo-electron microscopy (cryo-EM) to provide a dynamic picture of the ligand-receptor complexes.
Recent breakthroughs in structural biology have yielded high-resolution cryo-EM structures of the human CCK1R and CCK2R. nih.govnih.gov These structures, captured in complex with CCK-8, reveal the precise binding pocket and key interactions that govern ligand recognition and receptor activation. nih.govresearchgate.net For instance, the C-terminal end of the CCK-8 peptide inserts deep into the transmembrane (TM) bundle of the receptor. researchgate.net The terminal Phenylalanine-amide (Phe-NH2) group forms critical hydrogen bonds with highly conserved residues, including Asn98(2.61) and Tyr360(7.43) in CCK1R. researchgate.net
A key determinant of selectivity between CCK1R and CCK2R is the sulfated tyrosine residue (sTyr) of CCK-8. In CCK1R, this sulfated residue is recognized by a specific set of amino acids, notably forming hydrogen bonds with Arg197 in the second extracellular loop (ECL2) and Asn98(2.61). nih.gov Mutagenesis studies confirm the importance of these interactions; for example, an R197A mutation in CCK1R reduces the potency of CCK-8 by over 100-fold. nih.gov The absence of the N-terminal amino group in this compound would primarily alter interactions at the entrance of this binding pocket, potentially affecting the initial docking and orientation of the ligand.
Computational docking studies have been effectively used to predict the binding poses of ligands, particularly for small-molecule allosteric modulators. nih.gov In one such study, a positive allosteric modulator (PAM), referred to as Compound 1, was docked to an active-state structure of CCK1R. The modeling predicted that the PAM binds to the extracellular face of the receptor, in a region that partially overlaps with the binding site of the N-terminus of the CCK-8 peptide agonist. nih.govresearchgate.net This positioning allows it to influence the binding of the natural ligand without directly competing for the primary binding site.
While static models from cryo-EM and docking provide invaluable snapshots, molecular dynamics (MD) simulations offer insights into the conformational dynamics of the ligand-receptor complex over time. Although specific MD simulations for this compound are not extensively documented in the literature, the principles are well-established. Such simulations can elucidate how the binding of an analog influences the receptor's structural flexibility, the stability of key interactions, and the conformational changes that lead to G protein coupling and signaling. For example, studies on the impact of membrane cholesterol on CCK1R function have shown that alterations in the receptor's dynamics are key to its function, affecting both ligand binding and G protein engagement. nih.gov MD simulations are the ideal tool to explore these dynamic changes, revealing how allosteric modulators or ligand modifications can alter the energy landscape and conformational ensemble of the receptor. nih.gov
Table 1: Key Residue Interactions in CCK-8 Binding to CCK Receptors
| CCK-8 Moiety | Interacting Receptor Residue (CCK1R) | Interaction Type | Reference |
|---|---|---|---|
| Sulfated Tyrosine (sTyr) | Asn98 (2.61) | Hydrogen Bond | nih.gov |
| Sulfated Tyrosine (sTyr) | Arg197 (ECL2) | Hydrogen Bond | nih.gov |
| Tryptophan (Trp) | Asn333 (6.55) | Interaction | researchgate.net |
| Tryptophan (Trp) | Ile352 (7.35) | Interaction | researchgate.net |
| Phenylalanine-amide (Phe-NH2) | Cys94 (2.57) | Hydrogen Bond | researchgate.net |
| Phenylalanine-amide (Phe-NH2) | Asn98 (2.61) | Hydrogen Bond | researchgate.net |
| Phenylalanine-amide (Phe-NH2) | Tyr360 (7.43) | Hydrogen Bond | researchgate.net |
Allosteric Modulation Studies of Cholecystokinin Receptors by this compound Analogs
Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds), causing a conformational change that can enhance (positive allosteric modulation, PAM), inhibit (negative allosteric modulation, NAM), or have no effect on the orthosteric ligand's activity (silent allosteric modulation, SAM). researchgate.net This approach offers the potential for greater subtype selectivity and a more nuanced control of physiological signaling compared to traditional agonists or antagonists. nih.gov
Studies have identified small molecules that act as PAMs for the CCK1R. nih.govmdpi.com These compounds typically exhibit little to no intrinsic agonist activity on their own but can significantly enhance the potency and efficacy of the endogenous agonist, CCK-8. nih.gov For instance, a tetracyclic small molecule, "hit 1," was shown to be a PAM that shifts the CCK concentration-response curve to the left, indicating positive cooperativity. mdpi.com This particular PAM was found to enhance CCK's action by slowing the dissociation rate (off-rate) of the peptide from the receptor, thereby prolonging its signaling effect. mdpi.com
While much of the research has focused on small-molecule modulators, the concept extends to peptide analogs. The binding of this compound or similar analogs could potentially allosterically modulate the receptor's response to other ligands or be subject to allosteric modulation themselves. However, studies specifically detailing peptide analogs of CCK acting as allosteric modulators are less common than those for small molecules. The partial agonist CCK-JMV-180, an ester analog of CCK, has been described as a "high affinity agonist and low affinity antagonist of CCK1R," a complex pharmacological profile that could involve allosteric mechanisms. nih.gov
A fascinating example of natural allosteric modulation involves membrane cholesterol. Elevated levels of cholesterol in the cell membrane have been shown to act as a natural allosteric modulator of CCK1R, enhancing ligand binding affinity while reducing the efficiency of downstream calcium signaling. nih.gov This effect is specific to CCK1R, as the closely related CCK2R is not sensitive to cholesterol levels. nih.gov The discovery of a cholesterol-binding motif (CRAC) on CCK1R underscores that allosteric sites are not limited to the ligand-binding pocket or even the protein itself, but can exist at the protein-lipid interface. nih.govnih.gov This provides a rationale for developing "corrective" PAMs that can restore normal receptor function in disease states associated with high cholesterol, such as obesity. nih.govresearchgate.net Such PAMs would bind to their own allosteric site and counteract the negative influence of cholesterol, ensuring the proper physiological response to endogenous CCK. nih.gov
These studies highlight that the pharmacological response to a ligand like this compound is not solely determined by its direct interactions with the orthosteric binding site but is also influenced by the receptor's conformational dynamics and the presence of allosteric modulators, whether they be small molecules, lipids, or other proteins. researchgate.net
Table 2: Kinetic Parameters of CCK Binding to CCK1R in the Presence of a Positive Allosteric Modulator (PAM)
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Control (No PAM) | Association Rate (kon) (M-1 min-1) | 1.1 x 107 | mdpi.com |
| Dissociation Rate (koff) (min-1) | 0.12 | mdpi.com | |
| With PAM ("hit 1") | Association Rate (kon) (M-1 min-1) | 1.2 x 107 | mdpi.com |
| Dissociation Rate (koff) (min-1) | 0.04 | mdpi.com |
Cellular and Subcellular Actions of De Amino Tyr Cholecystokinin Octapeptide Analogs
Modulation of Neurotransmitter Systems by De-amino-tyr-Cholecystokinin Octapeptide Analogs
In the central nervous system, CCK is one of the most abundant neuropeptides and functions as a key neuromodulator, particularly through its interactions with dopaminergic and amino acid neurotransmitter systems. guidetopharmacology.orgnih.gov
CCK and dopamine (B1211576) are known to coexist in some mesolimbic neurons, suggesting a functional interaction between these two systems. nih.govnih.gov CCK octapeptide analogs can directly modulate the function of dopamine receptors. Research using a fibroblast cell line co-expressing human dopamine D2 receptors (long form, D2L) and human CCK2 receptors demonstrated a direct interaction. nih.gov In this system, the application of CCK-8 caused a significant increase in the dissociation constant (KD) for both a D2 agonist ([3H]NPA) and a D2 antagonist ([3H]raclopride), effectively reducing their binding affinity. nih.gov This effect was blocked by a CCK2 receptor antagonist, indicating that activation of the CCK2 receptor can directly modulate the affinity state of the D2 receptor. nih.gov This suggests a potential receptor-receptor interaction between CCK2 and D2L receptors. nih.gov However, other studies investigating the in-vivo effects of CCK-8 on dopamine turnover and dopamine-related behaviors have not always found consistent, statistically significant effects. nih.gov Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. mdpi.com
CCK octapeptide analogs exert significant control over the release of several key amino acid neurotransmitters. The effects can be region-specific and dependent on the receptor subtype involved.
Glutamate (B1630785) and Aspartate: In the frontal cortex of aged rats, a high concentration of CCK octapeptide was found to enhance the efflux of the excitatory amino acids glutamate and aspartate. nih.gov Similarly, in purified rat hippocampal synaptosomes, CCK-8S increased the basal release of glutamate and the potassium-evoked release of both glutamate and aspartate. nih.gov This action was blocked by a CCK2 receptor antagonist, suggesting it is mediated by presynaptic CCK2 receptors. nih.gov
GABA: The effect on the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is complex. In the rat nucleus accumbens, CCK-8S increases potassium-evoked GABA release in a concentration-dependent manner. nih.gov This effect is mediated by CCK2 receptors, but they appear to be located on glutamatergic interneurons, suggesting an indirect mechanism where CCK stimulates glutamate release, which in turn triggers GABA release. nih.gov In the ventromedial nucleus of the hypothalamus and the striatum, CCK-8S was also found to increase the basal release of GABA. nih.gov However, in hippocampal nerve endings, CCK-8S did not alter GABA release, indicating regional differences in its modulatory role. nih.gov
Glycine (B1666218): CCK-8S has been shown to increase the basal release of glycine from the striatum and the ventromedial nucleus of the hypothalamus. nih.gov In contrast, studies in the frontal cortex found that glycine release was unaffected by CCK octapeptide. nih.gov
Table 2: Modulation of Amino Acid Neurotransmitter Release by Cholecystokinin (B1591339) Octapeptide Analogs
| Neurotransmitter | Brain Region | Effect of CCK Analog | Receptor Implicated | Supporting Findings |
| Glutamate | Hippocampus | Increased Release | CCK2 | CCK-8S increased basal and evoked release. nih.gov |
| Glutamate | Frontal Cortex (aged) | Increased Release | Not specified | High concentration of CCK octapeptide enhanced efflux. nih.gov |
| Aspartate | Hippocampus | Increased Release | CCK2 | CCK-8S increased evoked release. nih.gov |
| Aspartate | Striatum / VMH | Increased Release | CCK2 | CCK-8S increased basal release. nih.gov |
| Aspartate | Frontal Cortex (aged) | Increased Release | Not specified | High concentration of CCK octapeptide enhanced efflux. nih.gov |
| GABA | Nucleus Accumbens | Increased Release | CCK2 (indirectly) | Located on glutamatergic interneurons. nih.gov |
| GABA | Striatum / VMH | Increased Release | CCK2 | CCK-8S increased basal release. nih.gov |
| GABA | Hippocampus | No Effect | - | CCK-8S did not change evoked GABA release. nih.gov |
| Glycine | Striatum / VMH | Increased Release | CCK2 | CCK-8S increased basal release. nih.gov |
| Glycine | Frontal Cortex | No Effect | - | CCK octapeptide did not affect release. nih.gov |
Gene and Protein Expression Regulation by this compound Analogs
The cellular and subcellular actions of cholecystokinin (CCK) are intricately linked to the regulation of gene and protein expression. Analogs of CCK, including this compound, interact with specific receptors to initiate signaling cascades that can modulate the synthesis of key proteins and even the expression of the CCK hormone and its receptors. This section explores the influence of these analogs on gene expression and the broader processes of prohormone processing and peptide biosynthesis.
Influence on Cholecystokinin and Cholecystokinin Receptor Gene Expression
The expression of the cholecystokinin (CCK) gene and its two primary receptors, CCK1R and CCK2R, is tissue-specific and subject to regulation by various physiological stimuli. nih.gov While direct studies on the effect of this compound analogs on the gene expression of CCK and its receptors are limited, the interaction of these analogs with the receptors provides a foundation for potential regulatory mechanisms.
CCK and its receptors are widely distributed throughout the gastrointestinal tract and the central nervous system. nih.gov In chickens, for instance, the CCK gene is abundantly expressed in the testis, ileum, and several brain regions, while CCK1R is highly expressed in the pancreas and moderately in various intestinal regions. nih.gov CCK2R expression is primarily found in the brain. nih.gov This differential distribution suggests that the physiological functions of CCK are highly localized and dependent on the receptor subtype present. nih.gov
The activation of CCK receptors by analogs initiates intracellular signaling pathways, such as calcium mobilization and MAPK/ERK pathways, which are known to influence gene transcription. nih.gov For example, studies in chickens have shown that CCK1R and CCK2R are signal-competent and their activation can lead to downstream cellular responses. nih.gov Furthermore, the expression of the CCK1R gene itself has been shown to be regulated by external inflammatory stimuli, such as bacterial toxins and viral components. nih.gov This indicates that the expression of CCK receptors is not static and can be modulated by the cellular environment, a process that could potentially be influenced by synthetic analogs.
Table 1: Tissue Distribution and Regulation of CCK and its Receptors
| Gene/Receptor | Primary Tissues of Expression | Known Regulatory Influences |
|---|---|---|
| CCK | Testis, ileum, cerebrum, midbrain, cerebellum, hindbrain, hypothalamus. nih.gov | Release is stimulated by aromatic amino acids like l-phenylalanine (B559525) and l-tryptophan. nih.gov |
| CCK1R | Pancreas, gallbladder, intestines, vagus nerve, pituitary gland. nih.govnih.gov | Expression can be regulated by inflammatory stimuli (e.g., bacterial toxins, viral components). nih.gov |
| CCK2R | Brain, spinal cord, stomach. nih.govnih.gov | Primarily restricted to the brain in some species. nih.gov |
Effects on Prohormone Processing and Peptide Biosynthesis
The biosynthesis of cholecystokinin involves a series of post-translational modifications of a larger precursor molecule, prepro-CCK. tocris.com This prohormone undergoes cleavage by various enzymes to generate biologically active forms of CCK, such as CCK-33, CCK-8, and CCK-58. tocris.com The C-terminal octapeptide of cholecystokinin (CCK-8) itself has the full biological activity of the longer forms of the hormone. echelon-inc.com
Furthermore, the stability and degradation of CCK peptides are also key aspects of their biosynthesis and availability. The degradation of CCK-8 in plasma is mediated, in part, by aminopeptidases. nih.gov Analogs with modifications at the N-terminus, such as the "de-amino-tyr" structure, may exhibit altered susceptibility to these enzymes, potentially prolonging their half-life and biological activity. The conversion of larger CCK analogs, like CCK-9, into CCK-8 is also a step in peptide processing that can be influenced by aminopeptidases. nih.gov
The synthesis of CCK-related peptides can also be achieved through enzymatic methods, highlighting the role of enzymes in both the natural and artificial production of these compounds. uni-tuebingen.de The enzymatic synthesis of fragments of CCK-8 demonstrates the potential for controlled, stepwise construction of these peptides, mirroring the natural biosynthetic pathway.
Table 2: Factors Influencing CCK Peptide Biosynthesis and Availability
| Process | Description | Influencing Factors |
|---|---|---|
| Prohormone Processing | Cleavage of prepro-CCK to generate active CCK peptides. tocris.com | Activity of processing enzymes like prohormone convertases. |
| Protein Synthesis | Incorporation of amino acids into new proteins, including processing enzymes and the prohormone itself. | CCK-8 can stimulate or inhibit protein synthesis in pancreatic acini depending on concentration. nih.gov |
| Peptide Degradation | Breakdown of active CCK peptides in plasma and tissues. | Aminopeptidases play a role in the degradation of CCK-8. nih.gov |
| N-terminal Modification | Alterations to the amino-terminus of the peptide. | Can affect susceptibility to degradation by aminopeptidases. nih.gov |
Preclinical Research Models and Experimental Approaches for De Amino Tyr Cholecystokinin Octapeptide Analogs
In Vitro Cellular and Tissue-Based Experimental Systems
In vitro models provide controlled environments to study the specific interactions of CCK-8 analogs with their target receptors and cellular machinery, free from the systemic complexities of a whole organism.
Cultured Cell Lines for Receptor Functional Studies (e.g., COS-1, NIH-3T3, A431, H9c2)
Cultured cell lines, particularly those engineered to express specific cholecystokinin (B1591339) receptors (CCK1R and CCK2R), are fundamental tools for characterizing the binding affinity and functional activity of CCK-8 analogs.
Researchers utilize various cell lines to investigate the properties of CCK-8 analogs. For instance, A431 epidermoid carcinoma cells, which can be transfected to stably express the human CCK2R, are used in receptor affinity assays and cell uptake studies. mdpi.comresearchgate.net These cells, along with AR42J rat pancreatic cells that endogenously express rat CCK2R, serve as models to evaluate receptor interaction. researchgate.net Studies on minigastrin (MG) analogs, which are related to CCK peptides, have employed these cell lines to confirm strong, receptor-specific cell interaction. mdpi.comresearchgate.netnih.gov In one study, receptor affinity and cell uptake analyses were performed using A431-CCK2R cells for a novel stabilized MG analog and its metabolites, revealing that only the intact peptide retained high affinity and cell uptake capabilities. mdpi.com
The Jurkat T cell line, a human lymphoblastic T-cell line, has been used to demonstrate the presence of the CCK2 receptor (also known as CCK-B receptor) on immune cells. researchgate.net These cells have been instrumental in studying the signaling pathways activated by CCK-8, such as the involvement of activator protein-1 (AP-1) in gene activation. researchgate.net Furthermore, the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for assessing cell viability, is widely used in conjunction with various cell lines, including HeLa cells, to evaluate the cytotoxic effects of different compounds. nih.govabcam.com
Table 1: Examples of Cultured Cell Lines in CCK-8 Analog Research
| Cell Line | Application | Key Findings | Citations |
|---|---|---|---|
| A431-CCK2R | Receptor binding, cell uptake, tumor targeting | Confirmed high receptor affinity and uptake for novel minigastrin analogs. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| AR42J | Receptor interaction studies (rat CCK2R) | Used alongside A431 cells to evaluate receptor interactions of CCK analogs. researchgate.net | researchgate.net |
| Jurkat T Cells | Immune cell receptor studies, signaling pathways | Demonstrated expression of CCK2R on immune cells and its role in gene activation. researchgate.net | researchgate.net |
| HeLa Cells | Cytotoxicity testing (using CCK-8 assay) | Used as a model to compare cytotoxicity evaluation methods for various drugs. nih.govabcam.com | nih.govabcam.com |
Isolated Tissue Preparations (e.g., Brain Membranes, Pancreatic Acini, Olfactory Bulb Slices, Gallbladder Strips)
Isolated tissues provide a more complex, organ-specific environment than cultured cells, allowing for the study of receptor characteristics and physiological responses in a setting that retains some native cellular architecture.
Preparations of rat pancreatic acini are extensively used to study CCK receptors. nih.govnih.gov Research comparing CCK receptors in pancreatic acini and brain membranes revealed significant differences in their binding properties, suggesting distinct recognition sites for CCK analogs in peripheral versus central tissues. nih.gov For example, the pancreatic CCK receptor was found to have a single high-affinity binding component, whereas the receptor in the cerebral cortex had a lower affinity. nih.gov Studies on pancreatic acini have also shown that CCK-8 can have a biphasic effect on protein synthesis, with low concentrations stimulating and high concentrations inhibiting amino acid incorporation. nih.gov
Brain tissue preparations are crucial for investigating the neurological roles of CCK. Studies have utilized brain membranes from the cerebral cortex to characterize CCK receptor binding affinities and compare them to peripheral receptors. nih.gov
Gallbladder tissue is another important model, given CCK's role in gallbladder contraction. Experiments using isolated cat gallbladder strips have demonstrated that N-acetylated CCK-8 retains full biological activity, producing concentration-dependent isometric tension equivalent to unmodified CCK-8. nih.gov This modification, however, protects the peptide from degradation by peptidases present in the tissue, highlighting the utility of such preparations in studying peptide stability and function. nih.gov
Synaptosomal Preparations for Neurotransmitter Release Studies
Synaptosomes are isolated, sealed nerve endings that retain the machinery for neurotransmitter storage, release, and uptake. They are an invaluable in vitro model for studying the presynaptic effects of neuropeptides like CCK-8 on neurotransmitter dynamics.
A method for perfusing rat cortical synaptosomes has been developed to study the regulation of CCK-8 release. nih.gov This system showed that depolarization with potassium chloride (KCl) or veratrine (B1232203) stimulates a calcium-dependent release of CCK-8. nih.gov It also allowed for the investigation of how other neurotransmitters, such as dopamine (B1211576) and acetylcholine, modulate CCK-8 release. nih.gov
Studies using purified rat hippocampal synaptosomes have shown that sulfated CCK-8 (CCK-8S) can increase the basal release of glutamate (B1630785) and enhance the KCl-evoked, calcium-dependent release of both glutamate and aspartate. nih.gov This effect was blocked by a CCKB receptor antagonist, indicating that CCK stimulates the exocytosis of excitatory amino acids via a presynaptic CCKB-type receptor. nih.gov In contrast, CCK-8S did not affect the release of the inhibitory neurotransmitter GABA from these hippocampal synaptosomes. nih.gov Other research using preparations from the rat striatum and the ventromedial nucleus of the hypothalamus (VMH) found that CCK-8S caused a dose-dependent increase in the basal release of aspartate, glycine (B1666218), and GABA, an effect also mediated by the CCKB receptor. nih.gov
In Vivo Animal Models for Investigating De-amino-tyr-Cholecystokinin Octapeptide Analogs
In vivo models are indispensable for understanding the integrated physiological effects, pharmacokinetics, and behavioral outcomes of administering CCK-8 analogs in a complete living system.
Rodent Models (e.g., Rats, Mice) for Pharmacological and Physiological Investigations
Rats and mice are the most common animal models for in vivo studies of CCK-8 analogs, providing critical insights into their systemic effects.
In rats, studies have investigated the in vivo antagonist activity of synthetic CCK-8 analogs on pancreatic secretion. nih.gov These experiments allow for a direct comparison between in vitro potency (e.g., on amylase release) and in vivo efficacy (e.g., on pancreatic juice protein output), revealing how factors like metabolic stability can alter a compound's effectiveness. nih.gov For example, the relative potency of two peptidic antagonists, JMV167 and JMV179, was found to be different in vivo compared to in vitro, likely due to differences in their rates of catabolism. nih.gov Rat models are also used to study the central effects of CCK, such as its ability to modulate the release of amino acid neurotransmitters in specific brain regions like the striatum and hypothalamus. nih.gov
Mice, particularly BALB/c and immunodeficient nude mice, are frequently used to evaluate the biodistribution and tumor-targeting properties of radiolabeled CCK-8 and minigastrin analogs. mdpi.comnih.gov These studies involve injecting the labeled peptide and tracking its accumulation in various organs and in tumor xenografts (tumors grown in the mouse from human cancer cell lines). researchgate.netnih.gov Such experiments are crucial for developing peptides for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). nih.gov
Table 2: Summary of Findings from Rodent Models
| Animal Model | Area of Investigation | Selected Findings | Citations |
|---|---|---|---|
| Rats | Pancreatic Secretion | Demonstrated that in vivo potency of peptidic CCK antagonists can differ from in vitro results due to metabolic stability. nih.gov | nih.gov |
| Rats | Neurotransmitter Release | Showed CCK-8S, via CCKB receptors, increases basal release of aspartate, glycine, and GABA in the striatum and VMH. nih.gov | nih.gov |
| BALB/c Mice | Pharmacokinetics & Stability | Used to assess the in vivo stability of novel radiolabeled minigastrin analogs, identifying metabolites in blood. mdpi.com | mdpi.com |
| Nude Mice (with xenografts) | Tumor Targeting | Evaluated the biodistribution of radiolabeled analogs, showing uptake in CCK2R-expressing tumors. researchgate.netnih.gov | researchgate.netnih.gov |
Genetically Modified Animal Models (e.g., CCK or CCK Receptor Knockouts)
Genetically modified mice, in which the gene for CCK or its receptors has been inactivated (knockout), provide powerful tools to dissect the specific roles of these components in complex physiological processes. nih.gov
Mice with genetic invalidation of the CCK1 or CCK2 receptors have been instrumental in clarifying the distinct functions of each receptor subtype in processes like feeding behavior, memory, and emotional responses. nih.gov These models help resolve conflicting data that can arise from pharmacological studies using antagonist drugs, which may have off-target effects. nih.gov For instance, chronic administration of an enteropeptidase/trypsin inhibitor caused greater weight loss in CCK1R knockout (KO) mice compared to wildtype mice, revealing both CCK1R-dependent and -independent mechanisms in regulating metabolism and body weight. biorxiv.org
CCK knockout (CCK-KO) mice, which cannot produce the CCK peptide, have been used to study the role of CCK in diet-induced obesity. researchgate.net Research showed that CCK-KO mice were resistant to weight gain on a high-fat diet, had defects in the absorption of long-chain saturated fatty acids, and displayed increased energy expenditure compared to wild-type mice. researchgate.net These findings highlight a critical role for endogenous CCK in fat metabolism and energy balance. researchgate.net Additionally, transgenic mice expressing green fluorescent protein (GFP) under the control of the CCK promoter (CCK-GFP mice) have been developed. nih.gov These animals allow for the easy identification and isolation of native intestinal CCK-producing cells for detailed in vitro study of their secretory mechanisms. nih.gov
Advanced Experimental Techniques and Methodologies in Preclinical Research
The investigation of this compound and its analogs in preclinical research relies on a suite of sophisticated experimental techniques. These methodologies are crucial for elucidating the precise interactions of these compounds with their receptors, their anatomical distribution within the nervous system, their influence on neuronal activity, and their dynamic release profiles in vivo. The following sections detail the application of these advanced techniques in the study of cholecystokinin (CCK) octapeptide analogs.
Receptor Autoradiography and Quantitative Binding Analysis
Receptor autoradiography is a powerful technique used to visualize the distribution and density of receptors in tissue sections. This method involves incubating thinly sliced tissues with a radiolabeled ligand—a molecule that specifically binds to the receptor of interest. The tissue is then exposed to a photographic emulsion or a phosphor imaging screen, which captures the radioactive decay, creating a map of receptor locations.
In the study of CCK receptors, analogs of cholecystokinin octapeptide are often labeled with radioactive isotopes, such as Iodine-125 ([¹²⁵I]), to serve as radioligands. A key example is the use of [¹²⁵I]d-Tyr²⁵(Nle²⁸,³¹)-CCK₂₅-₃₃S, a stable and highly specific analog, for mapping CCK receptors in the rat brain. nih.gov Quantitative binding analysis of this radioligand revealed a high affinity for a single population of sites on coronal sections of the rat forebrain, with a dissociation constant (Kd) of 34 pM. nih.gov
Autoradiograms generated using this technique have shown a distinct topographical distribution of CCK receptors throughout the neuroaxis. High densities of receptors are observed in areas such as the internal plexiform layer of the olfactory bulb, layer III of the neocortex, the nucleus accumbens, and the dorsal vagal complex. nih.gov
Quantitative binding assays are also employed to determine the affinity of various unlabeled CCK analogs for the receptors by measuring their ability to displace the radioligand. These competition studies provide valuable data on the structure-activity relationships of different compounds. For instance, the binding of [¹²⁵I]d-Tyr²⁵(Nle²⁸,³¹)-CCK₂₅-₃₃S can be fully inhibited by various CCK analogs, allowing for the calculation of their inhibition constants (Ki), which reflect their binding affinity. nih.gov Similarly, studies using [¹²⁵I]CCK-triacontatriapeptide as the radioligand have demonstrated potent inhibition by CCK-8. nih.gov
| Radioligand | Competing Ligand | Receptor Subtype Preference | Inhibition Constant (Ki/IC₅₀) | Tissue/Model |
| [¹²⁵I]d-Tyr²⁵(Nle²⁸,³¹)-CCK₂₅-₃₃S | Sulfated CCK-8 (CCK-8S) | CCKB | 2.7 nM | Rat Forebrain Sections |
| [¹²⁵I]d-Tyr²⁵(Nle²⁸,³¹)-CCK₂₅-₃₃S | Unsulfated CCK-8 | CCKB | 9.8 nM | Rat Forebrain Sections |
| [¹²⁵I]d-Tyr²⁵(Nle²⁸,³¹)-CCK₂₅-₃₃S | CCK-4 | CCKB | 35 nM | Rat Forebrain Sections |
| [¹²⁵I]d-Tyr²⁵(Nle²⁸,³¹)-CCK₂₅-₃₃S | L-365,260 | CCKB Selective Antagonist | 7.0 nM | Rat Forebrain Sections |
| [¹²⁵I]d-Tyr²⁵(Nle²⁸,³¹)-CCK₂₅-₃₃S | L-364,718 | CCKA Selective Antagonist | 130 nM | Rat Forebrain Sections |
| [¹²⁵I]CCK-triacontatriapeptide | CCK-33 | N/A | 2 nM | Rodent Brain Slices |
| [¹²⁵I]CCK-triacontatriapeptide | CCK-8 | N/A | 2 nM | Rodent Brain Slices |
Immunohistochemistry and Immunofluorescence for Receptor Localization
Immunohistochemistry (IHC) and immunofluorescence (IF) are techniques that utilize antibodies to visualize the location of specific proteins, such as receptors, within cells and tissues. In IHC, the antibody is linked to an enzyme that produces a colored precipitate, while in IF, the antibody is conjugated to a fluorescent molecule (fluorophore). These methods provide high-resolution information on the cellular and subcellular distribution of receptors.
To study the localization of CCK receptors, researchers have developed specific antibodies that recognize different receptor subtypes. For example, a novel antipeptide antibody targeting the C-terminal region of the human CCK₁ receptor has been used to map its distribution in various human tissues. nih.gov Immunohistochemical staining with this antibody revealed that CCK₁ receptors are clearly localized to the plasma membrane of cells. nih.gov In the gastrointestinal tract, high levels of CCK₁ receptor immunoreactivity were found in chief cells of the gastric mucosa, as well as in myenteric ganglion cells and nerve fibers. nih.gov
Immunofluorescence has been employed to localize cholecystokinin octapeptide-like immunoreactivity in the rat brain. nih.gov Using this technique, CCK-OP-like fluorescence was observed in neuronal cell bodies, fibers, and varicose terminals. nih.gov The highest density of these immunoreactive cells was found in the periaqueductal gray and the dorsomedial hypothalamus, with significant populations also present in the medial/dorsal and perirhinal cortex. nih.gov
These techniques are invaluable for understanding the specific cell types and neural circuits that are targeted by this compound and its analogs, providing a crucial anatomical framework for interpreting their physiological effects. The specificity of the antibodies used in these studies is rigorously validated, for instance, by demonstrating the absence of staining when the antibody is pre-adsorbed with the immunizing peptide. nih.gov
| Technique | Target | Tissue/Organism | Key Findings on Localization |
| Immunohistochemistry | CCK₁ Receptor | Human Gastrointestinal Tract | Highly abundant on the plasma membrane of chief cells in the gastric mucosa, myenteric ganglion cells, and myenteric nerve fibers. nih.gov |
| Immunohistochemistry | CCK₁ Receptor | Human Neuroendocrine Tumors | Overexpressed in carcinoids, insulinomas, and pituitary adenomas. nih.gov |
| Immunofluorescence | CCK-Octapeptide-like immunoreactivity | Rat Brain | Dense collections of immunoreactive neuronal cell bodies in the periaqueductal gray and dorsomedial hypothalamus. nih.gov |
| Immunofluorescence | CCK-Octapeptide-like immunoreactivity | Rat Brain | Substantial numbers of cells and fibers in the medial/dorsal and perirhinal cortex. nih.gov |
Electrophysiological Recording Techniques (e.g., Patch Clamp)
Electrophysiological techniques are used to directly measure the electrical activity of neurons and other excitable cells. The patch-clamp technique is a particularly powerful variant that allows for the recording of ionic currents through single ion channels or the entire cell membrane (whole-cell recording). moleculardevices.comwikipedia.org This method involves forming a high-resistance "gigaohm" seal between a glass micropipette and the cell membrane. moleculardevices.com By controlling the voltage across the membrane (voltage-clamp) or the current injected into the cell (current-clamp), researchers can investigate how substances like CCK octapeptide analogs modulate neuronal excitability and synaptic transmission. wikipedia.org
Studies using these techniques have demonstrated that CCK analogs can have significant effects on neuronal activity. For example, whole-cell current- and voltage-clamp recordings from interneurons in the CA1 region of rat hippocampal slices have shown that sulfated CCK octapeptide (CCK-8S) increases the frequency of action potentials. nih.gov This excitatory effect was found to be mediated by the inhibition of a resting potassium (K⁺) conductance, leading to depolarization of the interneuron. nih.gov This action suggests a mechanism by which CCK can enhance the tonic inhibition of pyramidal neurons. nih.gov
In other brain regions, the effects of CCK analogs can be different. Microiontophoretic application of CCK-8S onto neurons in the substantia nigra pars reticulata (SNr) of anesthetized rats resulted in an inhibition of their firing rates. nih.gov This effect is believed to be mediated by CCKB receptors. nih.gov Conversely, intravenous administration of CCK-8S has been shown to excite a subpopulation of identified nigrostriatal dopaminergic neurons. nih.gov
| CCK Analog | Preparation/Technique | Neuron Type | Brain Region | Observed Electrophysiological Effect | Proposed Mechanism |
| Sulfated CCK-8 (CCK-8S) | Whole-cell patch-clamp | Interneurons | Hippocampus (CA1) | Increased action potential frequency; inward currents. nih.gov | Inhibition of a resting K⁺ conductance. nih.gov |
| Sulfated CCK-8 (CCK-8S) | Microiontophoresis | Unidentified | Substantia Nigra pars reticulata (SNr) | Inhibition of firing rate. nih.gov | Activation of CCKB receptors. nih.gov |
| Unsulfated CCK-8 | Microiontophoresis | Unidentified | Substantia Nigra pars reticulata (SNr) | Inhibition of firing rate. nih.gov | Activation of CCKB receptors. nih.gov |
| CCK-4 | Microiontophoresis | Unidentified | Substantia Nigra pars reticulata (SNr) | Inhibition of firing rate. nih.gov | Activation of CCKB receptors. nih.gov |
| Sulfated CCK-8 (CCK-8S) | Intravenous administration | Nigrostriatal Dopaminergic Neurons | Substantia Nigra | Excitation of a subpopulation of neurons. nih.gov | Not specified. |
Microdialysis for In Vivo Neurochemical Monitoring
In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid of specific brain regions in awake, freely moving animals. nih.gov A small, semipermeable probe is implanted into the target brain area. A physiological solution (perfusate) is slowly pumped through the probe, allowing molecules from the extracellular space, including neurotransmitters and neuropeptides, to diffuse across the membrane and be collected in the outgoing fluid (dialysate). nih.gov The collected samples are then analyzed, often using highly sensitive techniques like radioimmunoassay or high-performance liquid chromatography (HPLC), to quantify the concentration of specific neurochemicals. nih.govnih.gov
This technique has been successfully applied to monitor the in vivo release of cholecystokinin. Studies using microdialysis in the neostriatum of anesthetized rats have simultaneously monitored extracellular levels of CCK, dopamine, and amino acid neurotransmitters. nih.gov High-performance liquid chromatography analysis of the dialysates confirmed that the majority of the detected CCK-like immunoreactivity co-eluted with CCK octapeptide. nih.gov The release of this CCK octapeptide was found to be calcium-dependent, supporting its neuronal origin. nih.gov
Microdialysis has also been used to measure CCK release in the lumbar dorsal horn of the rat spinal cord, a region involved in pain processing. nih.gov Due to the low extracellular concentrations of neuropeptides, these studies require highly sensitive detection methods to accurately quantify the levels of CCK-like immunoreactivity in the dialysate. nih.gov Furthermore, push-pull perfusion, a related technique, has been used to demonstrate that local application of CCK octapeptide in the frontal cortex of aged rats can enhance the release of the excitatory amino acid neurotransmitters glutamate and aspartate, indicating a functional interaction between CCK and these neurotransmitter systems. nih.gov
| Technique | Brain Region | Organism | Monitored Substance(s) | Key Findings |
| In Vivo Microdialysis | Neostriatum | Rat (anesthetized) | Cholecystokinin (CCK), Dopamine, Glutamate, Aspartate | Extracellular CCK is predominantly CCK octapeptide; its release is neuronal and Ca²⁺-dependent. nih.gov |
| In Vivo Microdialysis | Lumbar Dorsal Horn | Rat | CCK-like immunoreactivity | Method established for quantifying low extracellular levels of CCK in the spinal cord. nih.gov |
| Push-Pull Perfusion | Frontal Cortex | Aged Rat | Glutamate, Aspartate, Glycine, Taurine | CCK octapeptide (18.0 ng/µl) enhanced the efflux of glutamate and aspartate. nih.gov |
Future Research Directions for De Amino Tyr Cholecystokinin Octapeptide Analogs
Design and Synthesis of Next-Generation De-amino-tyr-Cholecystokinin Octapeptide Analogs
The design and synthesis of novel this compound analogs will focus on optimizing their biological activity, receptor selectivity, and metabolic stability. A key strategy involves the chemical modification of the peptide backbone and side chains. For instance, the substitution of methionine residues, which are prone to oxidation, with isosteric amino acids like norleucine (Nle) has been shown to improve the stability of CCK-8 analogs without compromising their biological activity. abcam.com
Future synthetic strategies will likely explore a wider range of non-proteinogenic amino acids and peptidomimetics to introduce novel structural constraints and functionalities. The solid-phase peptide synthesis (SPPS) method will continue to be a cornerstone for producing these analogs, allowing for the efficient incorporation of modified amino acids. nih.gov Research will also focus on developing more efficient and scalable synthetic routes to facilitate the production of these complex peptides for extensive biological evaluation.
A critical aspect of designing next-generation analogs is to modulate their affinity and selectivity for the two main cholecystokinin (B1591339) receptor subtypes, CCK1R and CCK2R. nih.gov While the sulfated tyrosine is crucial for high-affinity binding to the CCK1R, modifications at the N-terminus, such as deamination, can influence the conformation of the peptide and its interaction with both receptor subtypes. researchgate.netnih.gov Systematic structure-activity relationship (SAR) studies will be essential to understand how different modifications impact receptor binding and functional activity.
Table 1: Examples of CCK-8 Analog Modifications and Their Reported Effects
| Modification | Example Analog | Reported Effect(s) | Reference(s) |
| N-terminal Deamination | [desaminoTyr(SO3)27, Nle28,31]CCK-7 | Nonselective ligand for CCK receptors; used in conformational studies. | nih.gov |
| Methionine Substitution | [Mox3]-CCK-8, [Mox6]-CCK-8, [Mox3,Mox6]-CCK-8 | Reduced protein secretion activity compared to CCK-8. | nih.gov |
| C-terminal Modification | Succinyl-Tyr(SO3H)-Met-Gly-Trp-Met-phenethylamide | Selective high-affinity binding to the CCKA receptor. | researchgate.net |
| D-Amino Acid Substitution | Boc-Tyr(SO3H)-Nle-Gly-DTrp-Nle-Asp-O-CH2-CH2-C6H5 (JMV179) | Antagonist activity at peripheral CCK receptors. | nih.gov |
Application of Advanced Computational and Artificial Intelligence Tools in Peptide Design
The integration of computational tools and artificial intelligence (AI) is set to revolutionize the design of this compound analogs. researchgate.netfigshare.com These technologies can significantly accelerate the drug discovery process by predicting the properties of novel peptides before their synthesis, thereby reducing the time and cost associated with experimental screening. researchgate.netbosterbio.com
Molecular modeling and dynamics simulations can provide detailed insights into the three-dimensional structure of these analogs and their interactions with CCK receptors. nih.gov By understanding the conformational landscape of the peptide and the key residues involved in receptor binding, researchers can make more informed decisions about which modifications are likely to enhance activity or selectivity.
Machine learning algorithms can be trained on existing datasets of CCK analogs to develop quantitative structure-activity relationship (QSAR) models. bosterbio.com These models can then be used to predict the biological activity of new, untested analogs based on their chemical structure. Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can even be used to design entirely new peptide sequences with desired properties. bosterbio.com
Table 2: Computational and AI Tools in Peptide Research
| Tool/Technique | Application in Peptide Design | Potential Benefit for De-amino-tyr-CCK-8 Analogs |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of peptides and their binding to receptors. | Predicting the impact of N-terminal deamination on the overall structure and receptor interaction. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity based on chemical structure. | Rapidly screening virtual libraries of analogs to identify promising candidates for synthesis. |
| Generative Adversarial Networks (GANs) | Generating novel peptide sequences with desired properties. | Discovering entirely new De-amino-tyr-CCK-8 analogs with enhanced stability and selectivity. |
| Virtual Screening | Docking large libraries of virtual compounds into a receptor's binding site. | Identifying novel small molecules or peptides that mimic the action of De-amino-tyr-CCK-8. |
Elucidation of Novel Receptor Interactions and Unconventional Signaling Mechanisms
While the primary signaling pathways of CCK receptors through G-proteins are well-established, there is growing interest in exploring potential unconventional signaling mechanisms. nih.gov Future research should investigate whether this compound analogs can induce biased signaling, where they preferentially activate certain downstream pathways over others. This could lead to the development of drugs with more specific therapeutic effects and fewer side effects.
Advanced biophysical techniques, such as cryo-electron microscopy (cryo-EM), can be employed to determine the high-resolution structures of these analogs in complex with their receptors. These structural insights can reveal subtle differences in how various analogs bind and activate the receptors, providing a molecular basis for their distinct signaling profiles.
Furthermore, studies should explore the potential for these analogs to interact with other membrane proteins or receptors, forming heterodimers or larger signaling complexes. Such interactions could modulate the primary signaling output of the CCK receptors and open up new avenues for therapeutic intervention.
Exploration of this compound Analogs in Complex Neural Circuits and Inter-Organ Communication
Cholecystokinin is a key player in the communication between the gut and the brain, regulating processes such as satiety and anxiety. nih.govnih.gov this compound analogs, with their potentially enhanced stability, could be valuable tools for dissecting the role of CCK in these complex neural circuits.
Future studies should utilize advanced neuroscience techniques, such as optogenetics and chemogenetics, to selectively activate or inhibit specific neuronal populations that express CCK receptors. By observing the behavioral and physiological responses to the administration of this compound analogs in these models, researchers can gain a more precise understanding of their function in the central nervous system.
Moreover, the role of these analogs in inter-organ communication beyond the gut-brain axis warrants further investigation. For instance, CCK receptors are present in various peripheral tissues, and their activation can influence a range of physiological processes. Elucidating the systemic effects of these stabilized analogs could uncover new therapeutic applications.
Development of Innovative Methodologies for Peptide Research
The advancement of research on this compound analogs will also depend on the development of new and improved analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) will remain essential for the purification and characterization of these synthetic peptides. researchgate.net Innovations in these techniques, such as the use of novel stationary phases in HPLC and advanced fragmentation methods in MS, will improve the resolution and sensitivity of peptide analysis.
There is also a need for more sensitive and robust methods for quantifying these peptides in biological samples. The development of highly specific immunoassays or advanced mass spectrometry-based techniques will be crucial for pharmacokinetic and pharmacodynamic studies.
Furthermore, the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for determining the number of viable cells, can be a valuable tool for assessing the cytotoxic or proliferative effects of new analogs in vitro. abcam.combosterbio.combosterbio.comnih.gov This assay relies on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to produce a colored formazan (B1609692) product, providing a convenient and sensitive measure of cell viability.
Q & A
Q. How can conflicting functional data between in vitro and in vivo models of this compound activity be systematically analyzed?
- Methodological Answer : Perform meta-analyses of dose-response curves across studies, normalizing for variables like receptor density and pharmacokinetics. Use transgenic animal models (e.g., CCK receptor knockouts) to isolate peptide-specific effects. Cross-validate findings with orthogonal methods, such as microdialysis for in vivo neurotransmitter release measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
